molecular formula C9H12N2O2 B1403222 3-amino-5-methoxy-N-methyl-benzamide CAS No. 1346245-37-1

3-amino-5-methoxy-N-methyl-benzamide

Cat. No.: B1403222
CAS No.: 1346245-37-1
M. Wt: 180.2 g/mol
InChI Key: KOQALAOBEFSOPH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Enaminone Formation : It can be used in the preparation of β-trifluoromethyl enaminones .

Scientific Research Applications

Neuroleptic Activity

  • Neuroleptic Applications : Benzamides, including variants similar to 3-amino-5-methoxy-N-methyl-benzamide, have been explored for their neuroleptic activity. In studies, certain benzamides showed promise as potential neuroleptics, demonstrating inhibitory effects on apomorphine-induced stereotyped behavior in rats. Compounds in this category, like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, were notably more potent than existing drugs like haloperidol and metoclopramide, indicating their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Synthesis for Medical Imaging

  • Synthesis for Radiopharmaceuticals : The synthesis of benzamides, including variants similar to this compound, has been reported for the preparation of radiopharmaceuticals. These compounds are used in medical imaging, such as in the synthesis of (S)-123I-IBZM, a precursor for a compound used in gamma-emission tomography (Bobeldijk et al., 1990).

Potential Antipsychotic Agents

  • Antipsychotic Properties : Research on benzamide derivatives, related to this compound, has indicated their potential as antipsychotic agents. These compounds, such as (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have shown efficacy in vitro and in vivo, with a focus on dopamine D-2 mediated responses, making them suitable for studies on dopamine-related disorders (Högberg et al., 1990).

Antihyperglycemic Agents

  • Antidiabetic Applications : In the search for antidiabetic agents, benzamide derivatives have been identified as promising candidates. Compounds such as 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) were found to be effective in treating diabetes mellitus (Nomura et al., 1999).

Radiosynthesis for Serotonin Receptors

  • Serotonin Receptors Imaging : Benzamides have been radioiodinated for use in imaging 5HT2-receptors. These compounds, including 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, demonstrate high affinity and selectivity for 5HT2-receptors in vitro and in vivo, making them valuable for studies in serotonin receptor functions (Mertens et al., 1994).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Activities : New benzamide compounds isolated from endophytic Streptomyces, such as 2-amino-3,4-dihydroxy-5-methoxybenzamide, have shown significant antimicrobial and antioxidant activities. This research highlights the potential of benzamides in developing new treatments for microbial infections and oxidative stress-related conditions (Yang et al., 2015).

Gastroprokinetic Agents

  • Gastroprokinetic Properties : Studies have focused on synthesizing benzamide derivatives as novel gastroprokinetic agents. These compounds, including 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide (Y-34959), show high affinity for the 5-HT4 receptor, suggesting their utility in enhancing gastrointestinal motility (Itoh et al., 1999).

Properties

IUPAC Name

3-amino-5-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)6-3-7(10)5-8(4-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQALAOBEFSOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292243
Record name 3-Amino-5-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346245-37-1
Record name 3-Amino-5-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346245-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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